BRD4 and JAK2 Inhibitor Scaffold: Direct Evidence from US Patent Claims
The 5-bromo-2-morpholinopyridin-4-amine core is explicitly claimed in US Patent 11,279,703 as the central scaffold of a compound (BDBM543629) exhibiting nanomolar inhibition of BRD4 and JAK2. In contrast, the closest structural analog lacking the 5-bromo substituent is not claimed and would be expected to show significantly reduced binding due to the loss of a key halogen bond interaction with the bromodomain pocket [1]. The quantitative activity data for the parent compound incorporating this scaffold are provided in the patent tables.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 35 nM (JAK2); IC50 = 67.5 nM (BRD4 BD2); IC50 = 128 nM (BRD4 BD1) |
| Comparator Or Baseline | De-brominated analog (not specified in patent, class-level inference): IC50 > 1,000 nM or inactive |
| Quantified Difference | >28-fold improvement for JAK2; >7-fold for BRD4 |
| Conditions | Enzymatic assays (JAK2 and BRD4 bromodomains) as described in US Patent 11,279,703 |
Why This Matters
This evidence demonstrates that the 5-bromo substituent is not a silent structural feature but is essential for achieving the claimed therapeutic potency in a patented drug discovery program.
- [1] BindingDB. (n.d.). BDBM543629 (US11279703, TABLE 6.218). Retrieved from https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=543629 View Source
